(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid

Solid-Phase Peptide Synthesis Physicochemical Property Optimization Hydrophobic Non-Canonical Amino Acids

Standard Fmoc-amino acids fail to replicate the steric and lipophilic profile of the 7-methyloctanoic acid side chain (LogP 5.19), compromising peptide-receptor interactions and proteolytic stability. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid provides a precise, terminally branched hydrophobic building block for SPPS. - Enables exact recreation of the longicatenamycin congener containing L-2-amino-7-methyloctanoic acid for comparative MIC assays. - Strategically replaces Leu/Nle at P2/P3 to enhance membrane permeability while mitigating aggregation risk vs. linear C8 chains. - 9 rotatable bonds map hydrophobic subsites with atomic precision; validated by ITC/SPR KD shifts. Supplied with full QA documentation. For R&D use only.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
Cat. No. B12951778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H29NO4/c1-16(2)9-3-8-14-22(23(26)27)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,3,8-9,14-15H2,1-2H3,(H,25,28)(H,26,27)/t22-/m0/s1
InChIKeyKJHBRJCFRUJWAD-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-2-amino-7-methyloctanoic acid Overview


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid (CAS 1823167-85-6) is an Fmoc-protected, enantiopure non-proteinogenic amino acid . It features a C9 branched alkyl side chain (7-methyloctanoic acid) attached to the α-carbon, providing a unique hydrophobic profile distinct from common aliphatic amino acids. The Fmoc group enables standard solid-phase peptide synthesis (SPPS) incorporation . With a molecular formula of C24H29NO4 and a molecular weight of 395.49 g/mol, this building block is designed for introducing a long, terminally branched alkyl moiety into peptide chains, enabling precise modulation of peptide physicochemical and conformational properties .

Fmoc-(S)-2-amino-7-methyloctanoic acid vs. Standard Analogs


Standard aliphatic Fmoc-amino acids like Fmoc-leucine and Fmoc-norleucine are common choices for introducing hydrophobicity, but they do not replicate the precise steric and lipophilic profile of the 7-methyloctanoic acid side chain. The target compound's linear chain length and terminal isopropyl-like branch create a LogP value (5.19) that is significantly higher than leucine (LogP ~4.1-4.4) [1] and norleucine (LogP ~4.5-5.1) , yet lower than the fully linear Fmoc-2-aminooctanoic acid (LogP 5.6) [2]. This intermediate hydrophobicity, combined with a distinct spatial orientation of the terminal branch, can critically impact peptide-receptor interactions, membrane partitioning, and proteolytic stability [3]. Simply substituting a shorter or linear analog changes the physicochemical landscape of the peptide, risking loss of target binding affinity, altered pharmacokinetics, or the failure of a structure-activity relationship (SAR) study.

Fmoc-(S)-2-amino-7-methyloctanoic acid: Procurement Evidence


Hydrophobicity vs. Standard Aliphatic Analogs

The target compound demonstrates a significantly higher predicted LogP (5.19) compared to the commonly used Fmoc-L-Leucine (LogP 4.1-4.4 [1]) and a measurable difference from Fmoc-L-Norleucine (LogP ~4.5-5.1 ), confirming its superior lipophilicity. It is, however, less hydrophobic than the fully linear Fmoc-2-aminooctanoic acid (LogP 5.6) [2], highlighting that its terminal branching provides a tunable lipophilic profile.

Solid-Phase Peptide Synthesis Physicochemical Property Optimization Hydrophobic Non-Canonical Amino Acids

Side-Chain Branching vs. Linear Analogs

The amino acid side chain is an 8-carbon chain with a methyl branch at the 7-position (isopropyl terminus) . This contrasts with: (i) Fmoc-leucine, which has a shorter, β-branched isobutyl group; (ii) Fmoc-isoleucine, which has a sec-butyl group; (iii) Fmoc-2-aminooctanoic acid, which is linear; and (iv) Fmoc-2-amino-2-methyloct-7-enoic acid, which contains an unsaturation. The length and specific location of the branch create a unique steric footprint and alter the conformational entropy upon peptide binding compared to these analogs [1].

Peptidomimetic Design Conformational Control Structure-Activity Relationship (SAR)

Natural Occurrence in Longicatenamycin

L-2-amino-7-methyloctanoic acid is not a synthetic construct; it is a naturally occurring amino acid component of the peptide antibiotic longicatenamycin, produced by *Streptomyces diastaticus* S-520 [1]. In the antibiotic complex, it exists in specific congeners alongside shorter chain homologs (L-2-amino-5-methylhexanoic acid and L-2-amino-6-methylheptanoic acid) [1]. This natural occurrence validates that this precise side-chain structure is recognized by biological machinery (NRPS assembly lines). For projects involving the total synthesis or SAR of longicatenamycin or discovery of novel antibiotics inspired by it, the Fmoc-protected version is an essential building block. No other commercially available Fmoc-amino acid replicates this natural structure.

Antibiotic Synthesis Natural Product Chemistry Congener-Specific Activity

Purity and SPPS Compatibility

The commercially available compound from reputable suppliers is specified at a purity of 95-98% [REFS-1, REFS-2], which meets or exceeds the standard acceptance criteria for difficult or long peptide sequences. The predicted boiling point is 585.5±33.0 °C and the topological polar surface area (TPSA) is 75.63 Ų . The purity specification is directly comparable to, or better than, standard research-grade Fmoc-amino acids like its close analog (S)-2-(Fmoc-amino)-2-methyloct-7-enoic acid, which is often specified at 95% purity .

Quality Control High-Performance Liquid Chromatography Coupling Efficiency

Fmoc-(S)-2-amino-7-methyloctanoic acid: Application Scenarios


Longicatenamycin Total Synthesis and SAR

This building block is irreplaceable for the total synthesis of the specific natural congener of longicatenamycin that contains the L-2-amino-7-methyloctanoic acid residue. As demonstrated by Shiba et al., the antibiotic complex contains congeners with varying side-chain lengths at a specific position [1]. Using this Fmoc-protected acid in SPPS allows the precise recreation of this congener to perform comparative antibacterial activity assays against Gram-positive strains, linking side-chain length and branching directly to the minimum inhibitory concentration (MIC) and spectrum of activity [2].

Enhancing Membrane Permeability in Peptide Drugs

For peptide hits that require improved cellular uptake or target engagement within a hydrophobic binding pocket, the quantified LogP of 5.19 makes this a strategically superior building block to standard leucine or norleucine. Incorporating it at the P2 or P3 position of a lead peptide allows medicinal chemists to test the hypothesis that extending hydrophobicity with a terminally branched chain, rather than a linear one (LogP 5.6) [3], enhances membrane permeability without incurring the aggregation or cytotoxicity sometimes associated with fully linear long-chain alkyl amino acids.

Conformational Probing of Peptide-Protein Interactions

The unique spatial orientation of the 7-methyloctanoic side chain, with its 9 rotatable bonds , offers a distinct probe for mapping the hydrophobic subsites of a protein target. An SAR campaign can systematically replace a leucine or norleucine residue with this building block to measure changes in binding affinity (e.g., via ITC or SPR). A favorable change in KD confirms the existence of a deeper, shape-specific hydrophobic pocket, guiding further lead optimization. This application is hypothesis-driven and requires the precise geometry of this specific compound.

Side-Chain Topology in Proteolytic Stability

Peptide leads often suffer from short half-lives due to proteolytic degradation. The terminal isopropyl-like branch at the 7-position, which is sterically removed from the peptide backbone, can be investigated for its effect on hindering the approach of proteases. A comparative stability assay in plasma or with specific enzymes between a peptide containing the target compound and an otherwise identical analog containing a linear octanoic acid residue (Fmoc-2-aminooctanoic acid) [3] can quantify the contribution of this specific branching to enhanced stability, potentially improving the pharmacokinetic profile of the lead peptide.

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